2,2',3,4,6-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,6-Pentachlorobiphenyl is C12H5Cl5. The IUPAC name is 1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene . The structure can be viewed using Java .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,6-Pentachlorobiphenyl is 326.4 g/mol. The computed properties include XLogP3 of 6.3, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 0 .Scientific Research Applications
Persistence in Lung Parenchyma : Research shows that chlorobiphenyls with chlorine atoms in the 2,3,6 positions, such as 2,2',3,4,6-pentachlorobiphenyl, have a specific affinity for lung parenchyma, indicating a unique structure-dependent tissue localization in mice (Brandt, Mohammed, & Slanina, 1981).
Chemical Synthesis and Structural Analysis : Studies include the synthesis of various chlorinated biphenyls, including 2,2',3,4,6-pentachlorobiphenyl, from labeled anilines, contributing to understanding their chemical structure and potential applications in ecological chemistry (Bergman & Wachtmeister, 1977).
Metabolism in Plants : 2,2',3,4,6-pentachlorobiphenyl shows a higher persistence than other congeners, like trichlorobiphenyl, in marsh plants, indicating its stability and potential ecological impact (Moza, Kilzer, Weisgerber, & Klein, 1976).
Reductive Dechlorination with Vitamin B12 : This compound is subject to reductive dechlorination in the presence of vitamin B12, leading to the formation of less chlorinated biphenyls, relevant for understanding its environmental degradation (Assaf-Anid, Nies, & Vogel, 1992).
Degradation by Catalytic Reduction and Biodegradation : Studies have explored the degradation of 2,2',4,5,5'-pentachlorobiphenyl through catalytic reduction and subsequent aerobic biodegradation, providing insights into potential remediation strategies for PCB-contaminated environments (He, Li, Zhou, Fan, & Ren, 2009).
Characterization of Atropisomers : Research on the atropisomers of 2,2',3,4,6-pentachlorobiphenyl and related PCBs contributes to understanding their chemical properties and implications for environmental and biological interactions (Püttmann, Oesch, Robertson, & Mannschreck, 1986).
Dechlorination in Soil by Catalytic Methods : The effectiveness of Pd/Fe bimetallic particles in dechlorinating 2,2',4,5,5'-pentachlorobiphenyl in soil has been demonstrated, highlighting a method for soil remediation from PCB contamination (He, Li, Zhou, Ren, Fan, & Verkhozina, 2009).
Photodechlorination Pathways in Alkaline Medium : The steric effects control the dechlorination pattern of 2,2',3,4,6-pentachlorobiphenyl when irradiated in alkaline 2-propanol, providing insights into its photoreactivity (Yao, Kakimoto, Ogawa, Kato, Hanada, Shinohara, & Yoshino, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDKRLQRLFUJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074178 | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,6-Pentachlorobiphenyl | |
CAS RN |
55215-17-3 | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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